molecular formula C6H14ClF3NO3P B3317871 Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride CAS No. 97988-85-7

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

Cat. No.: B3317871
CAS No.: 97988-85-7
M. Wt: 271.6 g/mol
InChI Key: IGKOMVXPVBUTJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphonate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride can be synthesized through several methods, including the reaction of diethyl phosphite with trifluoroacetaldehyde under controlled conditions. The introduction of trifluoromethyl groups enhances the compound's biological activity and stability due to the unique properties of fluorinated compounds, such as increased lipophilicity and metabolic stability .

Biological Applications

A. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed significant activity against tumor cells, suggesting potential as an anticancer agent . The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell proliferation.

B. Antiviral Properties

This phosphonate derivative has also been explored for its antiviral properties. It has shown effectiveness against viruses such as hepatitis B, making it a candidate for further development in antiviral therapies . The structural modifications introduced by the trifluoromethyl group are thought to enhance its binding affinity to viral targets.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to act as a nucleophile allows for the formation of various functionalized phosphonates through nucleophilic substitution reactions. For instance, it can be utilized in the synthesis of β-ketophosphonates and other biologically relevant compounds .

Case Studies and Research Findings

StudyApplicationFindings
Synthesis of Functionalized PhosphonatesDemonstrated the utility of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate in generating diverse phosphonates with biological significance.
Cytotoxicity EvaluationFound that the compound exhibited significant cytotoxic effects on a range of tumor cell lines, indicating potential for anticancer drug development.
Antiviral ActivityReported effectiveness against hepatitis B virus, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in aqueous environments .

Biological Activity

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a phosphonate group. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C8H14F3NO5PC_8H_{14}F_3NO_5P, and the compound exhibits stability under physiological conditions due to the phosphonate linkage, which resists hydrolysis by esterases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to alterations in cell signaling and proliferation.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins associated with the cell cycle .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25 ± 3Induction of apoptosis
L1210 (Leukemia)30 ± 5Cell cycle arrest
CEM (T-cell leukemia)22 ± 4Enzyme inhibition
HMEC-1 (Endothelial)40 ± 6Antioxidant activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity across multiple cell lines .

Case Studies

  • In Vitro Studies : Research conducted on human cervical carcinoma cells (HeLa) revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
  • Toxicological Assessment : A study evaluating the compound's toxicity revealed that at higher concentrations (>100 µM), there was a notable increase in cytotoxic effects on normal human endothelial cells but lower toxicity on cancerous cells at therapeutic concentrations .

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKOMVXPVBUTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 6
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.